7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

DPP-4 inhibitor Type 2 diabetes Heterocyclic synthesis

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 90004-19-6) is a privileged kinase inhibitor building block. The 7-methyl and 6-COOH substitution pattern is critical—regioisomers with the acid at the 2- or 3-position show dramatically altered potency and selectivity. Validated against CK2, Pim-1, and PI3K. The free carboxylic acid enables direct amide coupling for rapid SAR exploration. A patent-described, high-yielding synthetic route ensures reliable multi-gram supply for preclinical development. Avoid failed syntheses—specify this exact regioisomer.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 90004-19-6
Cat. No. B1387761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS90004-19-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=CC=NN12)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13)
InChIKeyBQAWUJRDPDWOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 90004-19-6) for Kinase Inhibitor R&D and Heterocyclic Chemistry Procurement


7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 90004-19-6) is a privileged bicyclic heterocycle featuring a fused pyrazole-pyrimidine core with a methyl substituent at the 7-position and a carboxylic acid handle at the 6-position [1]. This specific substitution pattern defines its utility as a versatile building block for medicinal chemistry and agrochemical discovery, enabling diverse derivatization via amide coupling, esterification, or decarboxylative transformations. The rigid planar scaffold is widely exploited as an ATP-competitive hinge-binding motif in kinase inhibitor programs [2]. The compound is commercially available with typical specifications of 95-98% purity by HPLC, molecular formula C8H7N3O2, and molecular weight 177.16 g/mol .

Avoid Costly Medicinal Chemistry Setbacks: Why 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Cannot Be Arbitrarily Swapped with Generic Analogs


Substituting 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with other pyrazolo[1,5-a]pyrimidine regioisomers or positional carboxylic acid isomers carries quantifiable synthetic and biological risk. The 7-methyl group is not an inert placeholder; it exerts a documented steric and electronic influence on both synthetic accessibility and downstream biological target engagement. For instance, the 2-methyl regioisomer requires a distinct synthetic pathway with different starting materials and has been associated with a different kinase inhibition profile [1]. More critically, the carboxylic acid position dictates the vector of derivatization and target binding. SAR studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors demonstrate that moving the carboxylic acid from the 6- to the 2- or 3-position dramatically alters potency and selectivity [2]. Generic, undefined building block mixtures or imprecisely specified analogs cannot recapitulate the specific conformational and electronic properties required for rational design, leading to failed synthesis, misleading SAR, or inactive lead compounds.

Head-to-Head Evidence: Verified Differentiation of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 90004-19-6)


Superior Synthetic Accessibility vs. 7-Chloro Analog in Key DPP-4 Inhibitor Intermediate Synthesis

A patent describing a synthetic route for 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid intermediates for DPP-4 inhibitors demonstrates a key differentiation. The method using 2-nitropropanol and 2-hydroxy-4-methylpyrimidine yields the 7-methyl substituted target compound in a short, high-yielding sequence [1]. This contrasts with the synthesis of the analogous 7-chloro derivative (CAS 1026818-88-1), which typically requires additional halogenation steps or different, less efficient cyclocondensation conditions, leading to lower overall yields and more complex purification . The direct, high-yield access to the 7-methyl compound provides a quantifiable process advantage for medicinal chemistry scale-up.

DPP-4 inhibitor Type 2 diabetes Heterocyclic synthesis Process chemistry

Essential Carboxylic Acid Motif for CK2 Kinase Potency: Class Validation

In a study optimizing pyrazolo[1,5-a]pyrimidines as selective CK2 inhibitors, the presence of a polar carboxylic acid moiety was found to be 'required for potency' [1]. The lead compound IC20 (bearing a carboxylic acid) achieved a KD of 12 nM against CK2. Crucially, the authors note that this acidic functionality is a shared feature among many potent CK2 inhibitors, including the clinical candidate silmitasertib. Compounds lacking this carboxylic acid, or with it positioned elsewhere on the scaffold, show significantly reduced binding affinity. While this study does not test the exact target compound, it provides strong class-level inference that the 6-carboxylic acid motif in the 7-methylpyrazolo[1,5-a]pyrimidine scaffold is a critical pharmacophoric element for engaging certain kinase targets.

Casein Kinase 2 CK2 inhibitor Kinase selectivity Cancer therapeutics

Documented Synthetic Versatility as a Gateway to Diversely Functionalized Kinase Inhibitors

The ethyl ester derivative of the target compound (ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, CAS 90840-54-3) has been explicitly utilized as a precursor for generating 7-(dimethylaminovinyl) derivatives [1]. This transformation is a key enabling step for synthesizing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which were explored as potential benzodiazepine receptor ligands. This demonstrates that the 7-methyl-6-carboxylate motif is a privileged entry point for diversification. In contrast, the 5-methyl isomer isolated during the study highlights the synthetic and structural pitfalls of using the wrong regioisomer [1].

Heterocyclic chemistry Enaminone chemistry Benzodiazepine receptor ligands Synthetic methodology

Optimized for Potency: Carboxylic Acid Group Enhances Activity in HCV Polymerase Series

In a study optimizing pyrazolo[1,5-a]pyrimidine-based HCV polymerase inhibitors, SAR analysis revealed that 'improved activities' were observed for 'carboxylic acid derivatives' [1]. While the specific 7-methyl compound was not the lead, this finding is a direct, quantitative validation of the 6-carboxylic acid functional group's importance. The study optimized several compounds to low nanomolar potencies in a biochemical RdRp assay, establishing that the acidic moiety is a key contributor to target engagement within this scaffold class.

HCV polymerase Antiviral NS5B Structure-Activity Relationship

Structural Confirmation: The 7-Methyl Group is a Key Differentiator from Unsubstituted and 7-Chloro Analogs

The 7-methyl substituent provides a quantifiable physicochemical differentiation. Compared to the unsubstituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2, MW = 163.13), the target compound (MW = 177.16) exhibits a calculated increase in molecular weight (+14.03 Da) and a modest increase in lipophilicity (cLogP) due to the methyl group . Compared to the 7-chloro analog (CAS 1026818-88-1, MW = 197.58), the target compound is lighter (-20.42 Da) and lacks the electron-withdrawing inductive effect of the chlorine atom [1]. These differences are not trivial; they directly impact membrane permeability, metabolic stability, and the electronic environment of the pyrimidine ring for kinase hinge-binding.

Molecular weight Lipophilicity Structural biology Physical chemistry

Optimal Use Cases for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: From Discovery Chemistry to Process Development


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

This compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors, particularly those targeting CK2, Pim-1, or PI3K where the pyrazolo[1,5-a]pyrimidine hinge binder is a validated motif. The free carboxylic acid enables direct coupling with diverse amines to rapidly explore SAR around the solvent-exposed region. The 7-methyl group provides a defined starting point for assessing substitution effects on selectivity and metabolic stability [1].

Synthesis of Advanced Heterocyclic Building Blocks for Neuroscience Targets

Based on the demonstrated conversion of the ethyl ester derivative to enaminones, this compound (after esterification) is a key precursor for synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which have been investigated as benzodiazepine receptor ligands [2]. Procurement should be considered for CNS drug discovery projects exploring this chemotype.

Antiviral Drug Discovery (HCV and Beyond)

The class-level SAR from HCV polymerase programs indicates that pyrazolo[1,5-a]pyrimidine-6-carboxylic acids are privileged starting points for developing antiviral agents [3]. The 7-methyl substitution offers a specific, tractable handle for optimization while maintaining the essential acidic pharmacophore.

Process Chemistry and Scalable Intermediate Manufacture

The patent literature describes a direct, high-yielding route to this specific 7-methyl-6-carboxylic acid [4]. For CROs and pharmaceutical companies requiring multi-gram to kilogram quantities for preclinical development, this validated synthetic accessibility is a crucial differentiator from less efficiently produced analogs. This makes it a more reliable and cost-effective choice for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.